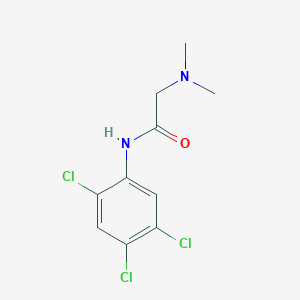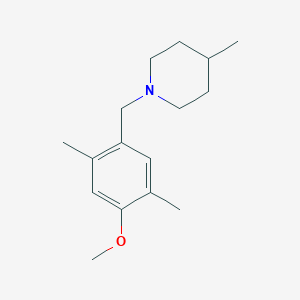![molecular formula C19H23NO2 B5115203 {1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol](/img/structure/B5115203.png)
{1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a type of opioid receptor agonist, which means it binds to specific receptors in the brain and produces effects similar to those of opioids.
Mécanisme D'action
{1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol binds to specific opioid receptors in the brain, including the mu, delta, and kappa receptors. This binding produces analgesic effects by reducing the transmission of pain signals in the nervous system. Additionally, this compound has been shown to produce anti-inflammatory effects, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
Research has shown that this compound produces analgesic effects without the risk of addiction or respiratory depression associated with traditional opioids. Additionally, this compound has been shown to produce anti-inflammatory effects, which may contribute to its analgesic properties. Studies have also shown that this compound does not produce significant side effects, such as sedation or nausea.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using {1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol in lab experiments is its high affinity for opioid receptors, which allows for precise targeting of these receptors. Additionally, this compound has been shown to produce analgesic effects without the risk of addiction or respiratory depression associated with traditional opioids. One limitation of using this compound in lab experiments is its complex synthesis process, which may limit its availability.
Orientations Futures
There are several potential future directions for research on {1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol. One area of interest is the development of new analogs of this compound with improved pharmacological properties. Additionally, research could focus on the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, further research could explore the potential applications of this compound in the treatment of other conditions, such as anxiety or depression.
Méthodes De Synthèse
The synthesis of {1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol involves several steps, including the reaction of 4-bromobenzyl alcohol with sodium hydride, followed by the reaction of the resulting compound with 4-benzyloxybenzaldehyde. The final step involves the reduction of the resulting compound using sodium borohydride.
Applications De Recherche Scientifique
{1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol has been studied for its potential therapeutic applications, particularly in the treatment of pain and addiction. Research has shown that this compound has a high affinity for opioid receptors and can produce analgesic effects without the risk of addiction or respiratory depression associated with traditional opioids.
Propriétés
IUPAC Name |
[1-[(4-phenylmethoxyphenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c21-14-18-7-4-12-20(18)13-16-8-10-19(11-9-16)22-15-17-5-2-1-3-6-17/h1-3,5-6,8-11,18,21H,4,7,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBNDXLLJFHQEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)OCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5115130.png)
![4-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-6-methylquinoline](/img/structure/B5115149.png)


![3-(2-methoxyphenyl)-N-{2-[(6-methyl-2-pyridinyl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}propanamide](/img/structure/B5115177.png)
![2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride](/img/structure/B5115180.png)
![7-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5115184.png)
![4-(benzyloxy)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5115211.png)
![N,N-diethyl-3-[({[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amino)methyl]-2-pyridinamine](/img/structure/B5115217.png)

![1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5115233.png)
![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5115235.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5115243.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5115249.png)
